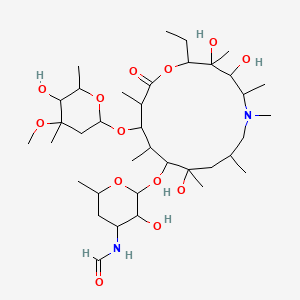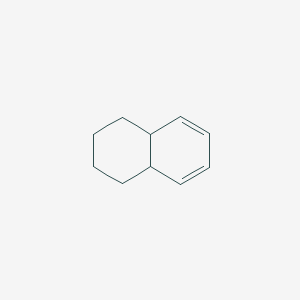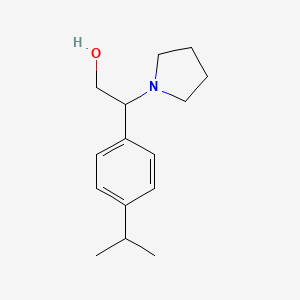![molecular formula C17H18O2 B12109666 2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)
2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-Isopropyl-[1,1’-biphenyl]-4-yl)acetic acid is a compound with a complex structure. Let’s break it down:
- The biphenyl part consists of two benzene rings connected by a single bond.
- The isopropyl group (CH₃-CH(CH₃)₂) is attached to one of the phenyl rings.
- The acetic acid portion (CH₃COOH) is a carboxylic acid.
Vorbereitungsmethoden
Synthesis Routes::
Friedel-Crafts Acylation:
- Industrial-scale synthesis typically involves optimized conditions for efficiency and yield.
Analyse Chemischer Reaktionen
Oxidation: The carboxylic acid group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: Reduction of the carboxylic acid group yields the alcohol.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination.
Major Products: The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a synthetic intermediate in organic chemistry.
Biology: Investigated for potential biological activity.
Medicine: May have applications in drug development.
Industry: Used in the synthesis of other compounds.
Wirkmechanismus
- The exact mechanism of action is context-dependent and would require specific studies.
- Potential molecular targets and pathways need further investigation.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other benzylic acids and biphenyl derivatives.
- Uniqueness lies in the combination of the isopropyl group, biphenyl structure, and acetic acid functionality.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be realized
Eigenschaften
Molekularformel |
C17H18O2 |
|---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2-[4-(4-propan-2-ylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(4-6-15)11-17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
NALTUYKKRSVNIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)



![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)


![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)

![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)

